
2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10Cl2N3OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dichloro-6-methylaniline with thiourea to form the thiazole ring. The intermediate product is then reacted with chloroacetyl chloride to introduce the carboxamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of protein tyrosine kinase inhibitors, which are used in cancer treatment.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of protein tyrosine kinase inhibitors, it plays a role in inhibiting the activity of these enzymes, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A closely related compound with similar synthetic routes and applications[][6].
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: Another derivative with potential antimicrobial properties[][6].
Uniqueness
2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties[6][6].
Propiedades
Fórmula molecular |
C11H9Cl2N3OS |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-amino-N-(2,3-dichloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-2-3-6(12)8(13)9(5)16-10(17)7-4-15-11(14)18-7/h2-4H,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
CNJGXYDADYTEMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


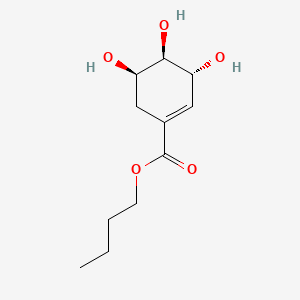
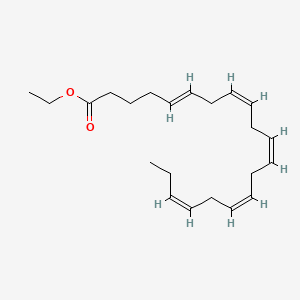
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
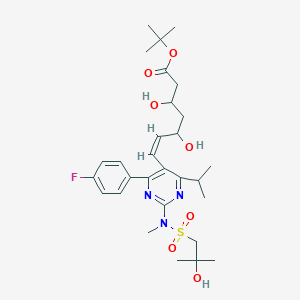
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
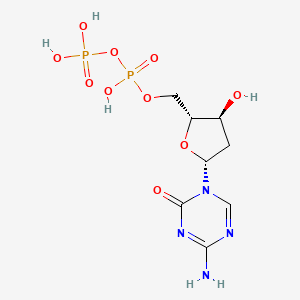

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
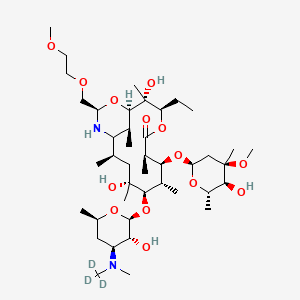
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
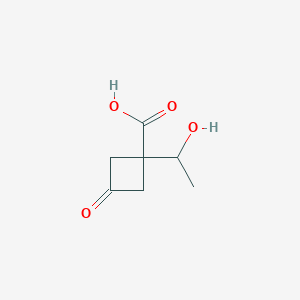
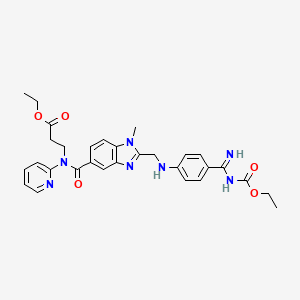
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
